
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are of significant interest in medicinal chemistry due to their biological activities. Pyrazole derivatives have been reported to possess antiproliferative, antibacterial, and potential antidiabetic properties, making them valuable for drug development .
Synthesis Analysis
The synthesis of pyrazole derivatives can involve different chemical reactions, such as 1,3-dipolar cycloaddition, Suzuki-Miyaura cross-coupling, and electrophilic cyclization . These methods allow for the introduction of various substituents into the pyrazole ring, which can significantly affect the biological activity of the compounds. For instance, the Suzuki-Miyaura reaction is used to synthesize 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, which have shown antibacterial activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the biological activity of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclization and rearrangement, to form novel compounds with potential biological applications . The reactivity of these compounds can be influenced by the nature of the substituents attached to the pyrazole ring, as well as the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are important for their biological activity and potential as drug candidates. For example, compounds with high solvation energy values may exhibit better solubility in biological fluids, which can enhance their bioavailability . Additionally, the stability of these compounds under physiological conditions is crucial for their efficacy as drugs.
Aplicaciones Científicas De Investigación
Antitumor Activity
Benzothiazole derivatives, structurally related to the compound , have been designed, synthesized, and evaluated for their potential as antitumor agents. These derivatives have shown selective cytotoxicity against tumorigenic cell lines and demonstrated significant in vivo inhibitory effects on tumor growth, indicating their potential application in cancer research and therapy (Yoshida et al., 2005).
Antibacterial and Antiviral Activity
Compounds with a core structure incorporating elements such as pyrazole and benzamide have been synthesized and tested for their biological activities, including antibacterial and antiviral effects. For instance, certain benzamide derivatives have shown remarkable activity against avian influenza virus, highlighting their relevance in the development of new antiviral drugs (Hebishy et al., 2020).
Anti-Inflammatory and Analgesic Properties
Research into benzamide and pyrazole derivatives has also identified compounds with significant anti-inflammatory and analgesic activities. Such studies are essential for the development of new therapeutic agents that can be used to treat inflammatory diseases and pain management without the side effects associated with current treatments (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Several synthesized compounds that share structural similarities with the compound of interest have been evaluated for their ability to inhibit specific enzymes, which could lead to therapeutic applications in various diseases. For example, sulfonamide-containing pyrazole derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), with implications for treating conditions like arthritis and cancer (Penning et al., 1997).
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-24(2)29(27,28)19-11-9-16(10-12-19)21(26)22-14-17-13-20(15-7-8-15)25(23-17)18-5-3-4-6-18/h9-13,15,18H,3-8,14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDNRJUDFYTVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)
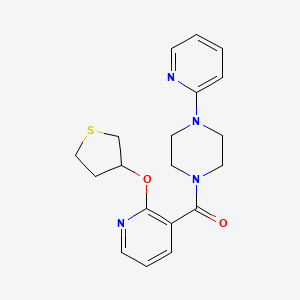
![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)

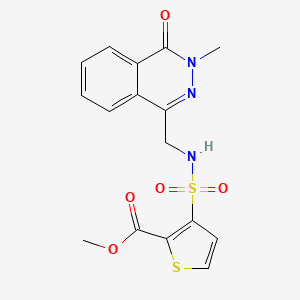
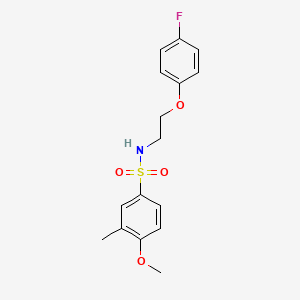
![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)
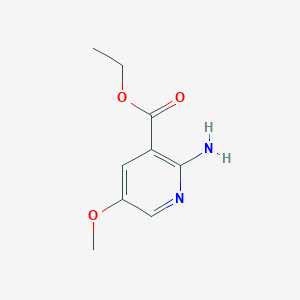
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)

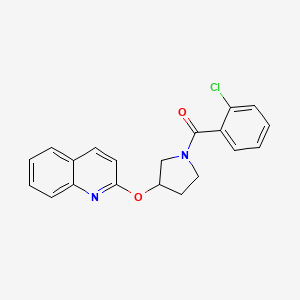
![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)
![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)